
8-Bromo-5,6-difluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-5,6-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4BrF2N . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications .
准备方法
The synthesis of 8-Bromo-5,6-difluoroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, the preparation of 8-bromo-5,6-difluoro-2-methylquinoline involves the following steps :
Acylation: Starting with 3,4-difluoroaniline, acylation is performed to produce 3,4-difluoroacetoanilide.
Bromination: The acetoanilide is then brominated to form 3,4-difluoro-6-bromoacetoanilide.
Cyclization: The brominated acetoanilide undergoes cyclization in the presence of an oxidizer, such as sulfuric acid, to form the quinoline ring structure.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs, making the process suitable for large-scale manufacturing .
化学反应分析
8-Bromo-5,6-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
8-Bromo-5,6-difluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antineoplastic activities.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of materials such as liquid crystals and dyes.
作用机制
The mechanism of action of 8-Bromo-5,6-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity . The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting enzyme activity or disrupting cellular processes .
相似化合物的比较
8-Bromo-5,6-difluoroquinoline can be compared to other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
What sets this compound apart is the presence of both bromine and fluorine atoms, which confer unique chemical reactivity and biological activity . This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C9H4BrF2N |
|---|---|
分子量 |
244.03 g/mol |
IUPAC 名称 |
8-bromo-5,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H |
InChI 键 |
KUZBEYXULBIVJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


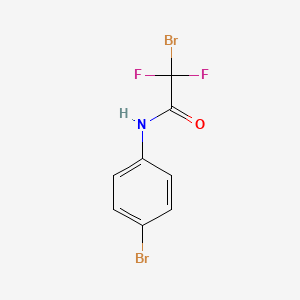

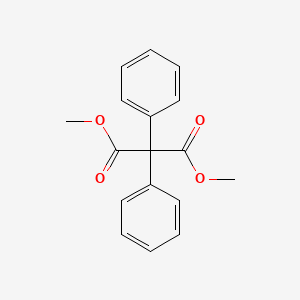
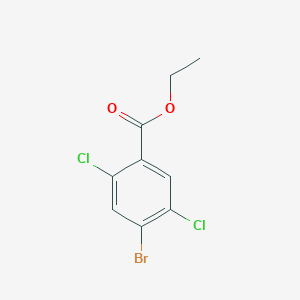
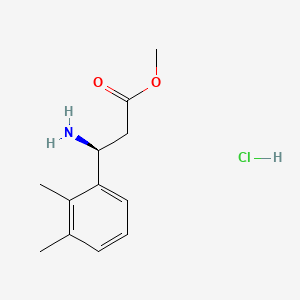
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
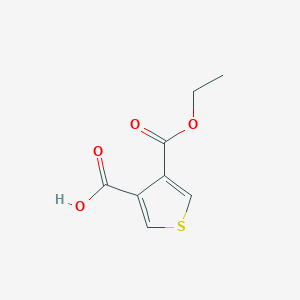

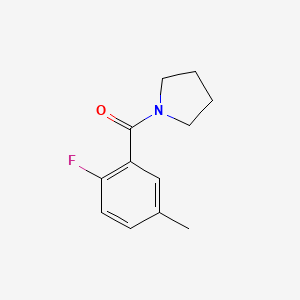
![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
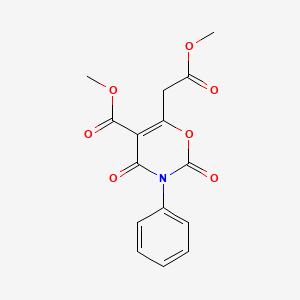
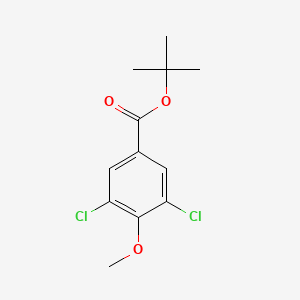
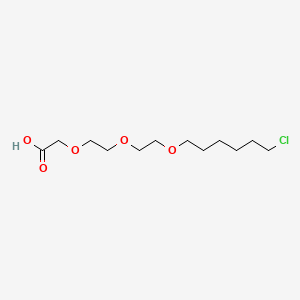
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
